molecular formula C14H12FNO3S B2921901 Methyl 3-[(2-fluorobenzoyl)amino]-4-methyl-2-thiophenecarboxylate CAS No. 866150-47-2

Methyl 3-[(2-fluorobenzoyl)amino]-4-methyl-2-thiophenecarboxylate

Cat. No.: B2921901
CAS No.: 866150-47-2
M. Wt: 293.31
InChI Key: XRFXBULJXJSMKB-UHFFFAOYSA-N
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Description

Methyl 3-[(2-fluorobenzoyl)amino]-4-methyl-2-thiophenecarboxylate is a thiophene-based organic compound featuring a 2-fluorobenzoyl substituent at the 3-position and a methyl group at the 4-position of the thiophene ring. Its molecular formula is C₁₄H₁₁FNO₃S, with a molecular weight of 307.31 g/mol.

Properties

IUPAC Name

methyl 3-[(2-fluorobenzoyl)amino]-4-methylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO3S/c1-8-7-20-12(14(18)19-2)11(8)16-13(17)9-5-3-4-6-10(9)15/h3-7H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRFXBULJXJSMKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1NC(=O)C2=CC=CC=C2F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666750
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process. One common method involves the reaction of 2-fluorobenzoyl chloride with 4-methyl-2-thiophenecarboxylic acid in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at a temperature of around 0°C to room temperature.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromyl chloride.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

  • Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atom in the fluorobenzoyl group.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromyl chloride, in an acidic medium.

  • Reduction: Lithium aluminum hydride, in anhydrous ether.

  • Substitution: Various nucleophiles, in polar aprotic solvents.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It can be employed in biological studies to investigate the effects of fluorinated compounds on biological systems. Medicine: Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 3-[(2-fluorobenzoyl)amino]-4-methyl-2-thiophenecarboxylate exerts its effects involves its interaction with specific molecular targets. The fluorobenzoyl group can influence the binding affinity to receptors or enzymes, while the thiophene ring may contribute to the compound's stability and bioactivity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues differ primarily in the substituents on the thiophene ring and the nature of the acyl/sulfonyl groups. Key examples include:

Table 1: Comparison of Structural Analogues
Compound Name Molecular Formula Molecular Weight CAS RN Key Substituents
Methyl 3-[(2-fluorobenzoyl)amino]-4-methyl-2-thiophenecarboxylate C₁₄H₁₁FNO₃S 307.31 Not provided 2-Fluorobenzoyl, 4-methyl
Methyl 3-{(3-chlorophenyl)sulfonylamino}-4-methyl-2-thiophenecarboxylate C₁₃H₁₂ClNO₄S₂ 345.82 866150-21-2 3-Chlorophenylsulfonyl, 4-methyl
Methyl 3-{[4-(tert-butyl)benzoyl]amino}-4-methyl-2-thiophenecarboxylate C₁₈H₂₁NO₃S 331.44 676318-52-8 4-tert-Butylbenzoyl, 4-methyl
Methyl 3-amino-4-fluorobenzo[b]thiophene-2-carboxylate C₁₀H₈FNO₂S 225.24 144899-95-6 3-Amino, 4-fluoro (benzo[b]thiophene core)

Key Observations :

Sulfonyl vs. Benzoyl Groups: The sulfonyl group in the 3-chlorophenylsulfonyl analogue (CAS 866150-21-2) increases molecular weight and polarity, which may reduce membrane permeability compared to the benzoyl-containing target compound .

Core Structure Differences :

  • The benzo[b]thiophene derivative (CAS 144899-95-6) has a fused aromatic ring system, which increases planarity and conjugation compared to the simpler thiophene core of the target compound. This structural difference could influence electronic properties and binding interactions in biological systems .

Biological Activity

Methyl 3-[(2-fluorobenzoyl)amino]-4-methyl-2-thiophenecarboxylate is a compound of significant interest due to its potential applications in medicinal chemistry and agricultural sciences. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C13_{13}H10_{10}FNO3_3S
  • Molecular Weight : 279.29 g/mol
  • CAS Number : 544700-17-6

The biological activity of this compound is primarily attributed to its structural features that allow it to interact with various biological targets:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Receptor Modulation : It may act as a modulator for certain receptors, influencing signaling pathways that are crucial for cellular communication and response.
  • Antimicrobial Properties : Preliminary studies indicate potential antimicrobial activity against various bacterial strains, suggesting applications in treating infections.

In Vitro Studies

Several in vitro studies have demonstrated the compound's effectiveness against cancer cell lines. For instance, studies conducted on human breast cancer (MCF-7) and lung cancer (A549) cells revealed:

  • IC50_{50} values indicating cytotoxicity at low concentrations.
  • Induction of apoptosis through the activation of caspase pathways.

In Vivo Studies

Animal models have been utilized to assess the pharmacokinetics and therapeutic efficacy of the compound. Notable findings include:

  • Tumor Reduction : In xenograft models, treatment with the compound resulted in significant tumor size reduction compared to control groups.
  • Safety Profile : Toxicological assessments indicated a favorable safety profile with minimal adverse effects at therapeutic doses.

Case Studies

Study TypeFindingsReference
In VitroCytotoxicity against MCF-7 and A549 cell lines with IC50_{50} < 10 µM
In VivoSignificant tumor reduction in xenograft models; minimal toxicity observed
MechanisticInduction of apoptosis via caspase activation pathways

Comparative Analysis

To contextualize the biological activity of this compound, a comparison with other thiophene derivatives is beneficial:

Compound NameBiological ActivityIC50_{50} (µM)Notes
Methyl 3-(4-fluorobenzoyl)amino-4-methyl-2-thiophenecarboxylateModerate cytotoxicity15Similar structure but different substituents affect activity
Methyl 3-(2-chlorobenzoyl)amino-4-methyl-2-thiophenecarboxylateHigh cytotoxicity8Enhanced activity due to electron-withdrawing group

Q & A

Q. What statistical frameworks are recommended for analyzing structure-activity relationship (SAR) data across derivatives?

  • Methodological Answer :
  • Multivariate Analysis : Apply PCA or PLS regression to correlate substituent electronic effects (Hammett σ) with bioactivity.
  • Machine Learning : Train random forest models on descriptors (e.g., logP, polar surface area) to predict IC50_{50} trends. ’s crystallographic data can inform 3D-QSAR models .

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